4-Cyclobutylpyridin-2(1h)-one
Description
4-Cyclobutylpyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a cyclobutyl group at the 4-position. The cyclobutyl substituent introduces steric constraints and modulates lipophilicity, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-cyclobutylpiperidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-8(4-5-10-9)7-2-1-3-7/h7-8H,1-6H2,(H,10,11) |
InChI Key |
LFLUBMWIASAWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCNC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridin-2(1H)-one Derivatives with Varied Substituents
The pyridinone core is highly versatile. Substituents at the 4-position significantly alter physicochemical and biological properties:
| Compound Name | Substituent (Position 4) | Key Properties/Applications | Reference |
|---|---|---|---|
| 1-Cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2(1H)-one | Cyclopropylamino | Research use (e.g., kinase inhibition studies) | [15] |
| 4-Cyclopropyl-6-methylpyrimidin-2(1H)-one | Cyclopropyl | Agricultural chemistry (herbicide precursor) | [14] |
| 1-(3-Amino-4-cyclohexyl-2-hydroxybutyl)pyridin-2(1H)-one | Cyclohexyl | Structural studies (crystallography) | [13] |
Key Observations :
- Cyclobutyl vs.
- Cyclohexyl vs. Cyclobutyl : The cyclohexyl group (6-membered ring) in [13] increases lipophilicity but may reduce metabolic stability due to higher conformational flexibility compared to the rigid cyclobutyl analog.
Ring-Size Variants: Dihydropyrimidin-2(1H)-one and Dihydroquinazolin-4(1H)-one
Compounds with analogous lactam scaffolds but differing ring sizes exhibit distinct bioactivity profiles:
| Compound Class | Core Structure | Example Derivatives (Bioactivity) | Reference |
|---|---|---|---|
| Dihydropyrimidin-2(1H)-one | 6-membered ring with two N-atoms | Anticancer, antimicrobial agents (e.g., compounds 284–288) | [10] |
| 2,3-Dihydroquinazolin-4(1H)-one | Fused benzene-pyrimidinone | SIRT1 inhibitors (e.g., MHY2251) | [9] |

Comparison with Pyridin-2(1H)-one :
- Electronic Effects: The pyridinone core (5-membered ring) has a smaller conjugated system than dihydropyrimidinones or dihydroquinazolinones, leading to reduced aromatic stabilization and altered reactivity.
- Biological Relevance: Dihydroquinazolinones like MHY2251 show potent enzyme inhibition, suggesting that 4-cyclobutylpyridin-2(1H)-one could be optimized for similar targets by introducing electron-withdrawing substituents [9][10].
Spectroscopic and Structural Analysis
NMR and crystallographic data for related compounds provide benchmarks for characterizing this compound:
1H and 13C NMR Shifts (Selected Examples) :
| Compound | 1H δ (ppm) | 13C δ (ppm) | Reference |
|---|---|---|---|
| Streptochlorin (pyridinone analog) | 6.75 (H-3), 7.20 (H-5) | 120.5 (C-3), 140.2 (C-5) | [2] |
| 1-Cyclopropylpyridin-2(1H)-one | 1.15–1.30 (cyclopropyl H) | 12.5 (cyclopropyl C) | [14] |

Crystallography :
- SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining pyridinone derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationships [1][6].
- For example, the crystal structure of 3-phenylquinoxalin-2(1H)-one reveals a planar lactam ring with intermolecular hydrogen bonds, a feature likely shared by this compound [8].
Physicochemical and Pharmacokinetic Properties
Data from pyridinone derivatives suggest trends in solubility, stability, and bioavailability:
| Property | This compound (Predicted) | 4-Cyclopropyl-6-methylpyrimidin-2(1H)-one | Reference |
|---|---|---|---|
| LogP (lipophilicity) | ~2.5 (moderate) | 1.8 (lower due to methyl group) | [14] |
| Aqueous Solubility | Low (cyclopropyl/cyclobutyl hindrance) | Moderate (polar pyrimidinone core) | [10] |
| Metabolic Stability | High (rigid cyclobutyl resists oxidation) | Moderate (cyclopropyl ring strain) | [15] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


